![molecular formula C17H12ClNO2 B1326931 (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one CAS No. 1142199-37-8](/img/structure/B1326931.png)
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Computational Study
(Kiyani et al., 2015) described a method for synthesizing α,β-unsaturated isoxazol-5(4H)-ones, including compounds similar to (4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one. This study also involved a computational analysis of the geometrical properties and vibrational wavenumbers of these compounds using density functional theory (DFT).
Green Synthesis Approaches
Research by (Mosallanezhad and Kiyani, 2019) focused on the green synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, including methods that could be applicable to the synthesis of the specified compound. This approach emphasized environmental friendliness and the use of water as a solvent.
Supercapacitor Applications
(Hür et al., 2016) explored the synthesis of a novel oxazol-5(4H)-one monomer for supercapacitor applications. This study might provide insights into the potential of similar compounds in energy storage applications.
Catalysis and Organic Synthesis
Research conducted by (Kiyani et al., 2018) on the synthesis of isoxazole-5(4H)-ones using sulfanilic acid as a catalyst offers a perspective on how these compounds can be efficiently synthesized for various applications in organic chemistry.
Photonic and Pharmaceutical Industries
A study by (Bren et al., 2018) on the photochromic properties of azomethine imines suggests potential applications in photonic devices and the pharmaceutical industry for similar compounds.
Polymerization for Supercapacitors
The research of (Nitta et al., 1985) on the polymerization of isoxazole derivatives could provide insights into the application of similar compounds in the development of supercapacitors.
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-phenylphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-11-16-15(17(20)21-19-16)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPYHLURKPXZOF-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)-isoxazol-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.